REACTION_CXSMILES
|
[C:1]([CH:4]([NH:8][C:9](=[O:13])[CH:10]([CH3:12])[CH3:11])[CH2:5][CH:6]=[CH2:7])(=O)[CH3:2].FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>>[CH2:5]([C:4]1[N:8]=[C:9]([CH:10]([CH3:11])[CH3:12])[O:13][C:1]=1[CH3:2])[CH:6]=[CH2:7]
|
Name
|
|
Quantity
|
33.61 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(CC=C)NC(C(C)C)=O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
28.03 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
ice NaHCO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer (pH ˜8) extracted twice with AcOEt
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1N=C(OC1C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |